Isoeugenyl phenylacetate
Overview
Description
Isoeugenyl phenylacetate is a synthetic chemical with a sweet, spicy, clove-like, and honey odor. It has a slightly fruity flavor and is reminiscent of carnation . It is a yellow clear viscous liquid .
Synthesis Analysis
Isoeugenyl phenylacetate may be prepared from phenylacetyl chloride plus sodium isoeugenol . It is a mixture of cis and trans isomers .Molecular Structure Analysis
The molecular formula of Isoeugenyl phenylacetate is C18H18O3 . Its molecular weight is 282.33 .Physical And Chemical Properties Analysis
Isoeugenyl phenylacetate has a density of 1.1±0.1 g/cm3, a boiling point of 413.2±33.0 °C at 760 mmHg, and a refractive index of 1.585 . It also has a molar refractivity of 84.6±0.3 cm3 .Scientific Research Applications
Fragrance Ingredient
Isoeugenyl phenylacetate is often used as a fragrance ingredient due to its sweet, spicy, clove, cinnamon, floral, and honey-like odor . It’s commonly used in the formulation of a wide variety of cosmetic and personal care products.
Flavoring Agent
In addition to its use in fragrances, Isoeugenyl phenylacetate can also be used as a flavoring agent. Its sweet and spicy characteristics make it suitable for use in certain food and beverage products .
Dermatological Studies
Isoeugenyl phenylacetate has been used in dermatological studies, particularly in the context of contact dermatitis. It has been patch tested on patients suspected of contact dermatitis .
Allergenicity Studies
This compound has been studied for its potential allergenic properties. In some cases, positive reactions have been observed when it was patch tested on patients .
Chemical Research
Isoeugenyl phenylacetate can be used in chemical research due to its unique structure and properties. It can serve as a reference compound or a reactant in various chemical reactions .
Safety Assessment
The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of Isoeugenyl phenylacetate . Such assessments are crucial in determining the safe levels of use of this compound in various applications.
Mechanism of Action
Isoeugenyl phenylacetate is a synthetic chemical compound with a molecular formula of C18H18O3 . It is a yellow, clear, viscous liquid with a spicy odor described as 'sweet, spice, clove and cinnamon, floral and honey’ . This article will delve into the mechanism of action of Isoeugenyl phenylacetate, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Pathways
The bacterial PAA pathway contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity
Result of Action
It is known that related compounds can have effects such as antimicrobial activity and involvement in biofilm formation
Safety and Hazards
properties
IUPAC Name |
[2-methoxy-4-[(E)-prop-1-enyl]phenyl] 2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-7-14-10-11-16(17(12-14)20-2)21-18(19)13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLCMLYMJHKLEJ-XVNBXDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC(=O)CC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OC(=O)CC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; sweet vanilla, clove-like and honey aroma | |
Record name | Isoeugenyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, soluble (in ethanol) | |
Record name | Isoeugenyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.113-1.117 | |
Record name | Isoeugenyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
120-24-1 | |
Record name | Isoeugenyl alpha-toluate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 2-methoxy-4-(1-propen-1-yl)phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-methoxy-4-prop-1-enylphenyl phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Yes, isoeugenyl phenylacetate can cause allergic contact dermatitis. The study found that 16 out of 2261 patients tested positive for contact allergy to isoeugenyl phenylacetate. [] Interestingly, 15 out of these 16 patients also showed a concomitant allergy to isoeugenol. [] This high rate of concomitant reactivity suggests a potential for cross-reactivity between isoeugenol and isoeugenyl phenylacetate. This means individuals allergic to isoeugenol may also react to isoeugenyl phenylacetate, possibly due to shared chemical structures or metabolic pathways in the skin.
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